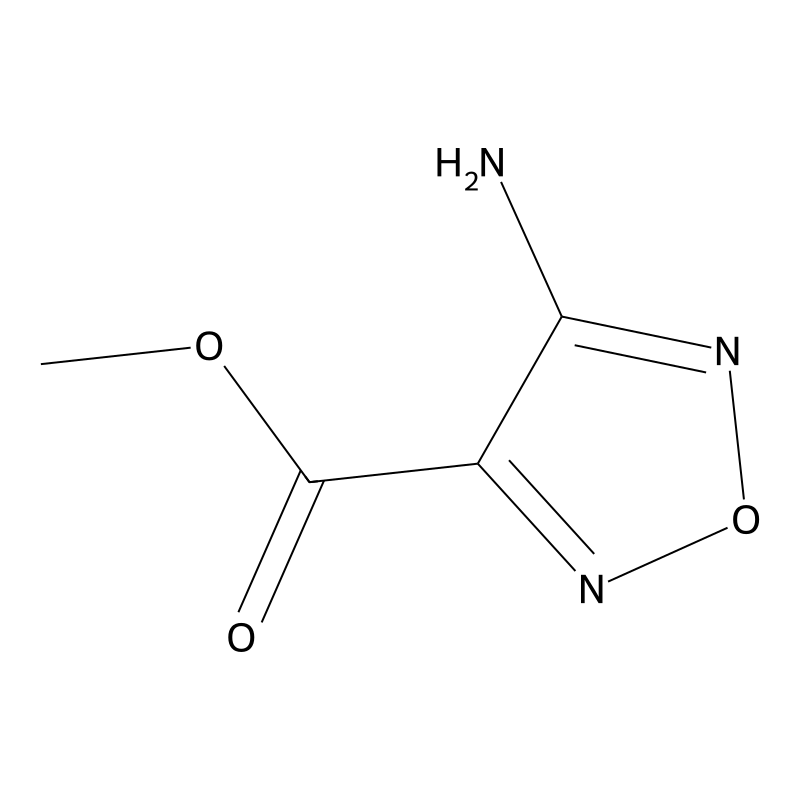

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

MAOC is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including the cyclization of hydrazine derivatives with various carboxylic acid derivatives.

Here is an example of a research paper describing the synthesis and characterization of MAOC:

Potential applications:

While the specific research on MAOC's applications is limited, its structural similarity to other oxadiazole derivatives suggests potential applications in various fields, including:

- Pharmaceuticals: Due to the presence of the oxadiazole ring, MAOC might hold potential for development as a new scaffold for designing drugs. However, further research is needed to explore its specific bioactivity and therapeutic potential.

- Materials science: Oxadiazole derivatives are known for their diverse properties, including antibacterial and antifungal activity, as well as potential applications in liquid crystals and polymers. Further research is needed to determine if MAOC possesses similar properties.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a member of the oxadiazole class of heterocyclic compounds. Its molecular formula is C₄H₅N₃O₃, with a molecular weight of approximately 143.10 g/mol. The compound features an oxadiazole ring that contributes to its unique chemical properties and biological activities. It is characterized by the presence of an amino group and a carboxylate ester, which enhance its reactivity and potential applications in medicinal chemistry .

- Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

- Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

- Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and pH levels to ensure desired transformations .

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate exhibits notable biological activities:

- Antimicrobial Properties: Compounds in the oxadiazole class are known for their anti-infective properties.

- Enzyme Interaction: It interacts with various enzymes such as thymidylate synthase and histone deacetylase, affecting cell proliferation and apoptosis pathways .

- Pharmacokinetics: The compound's pharmacokinetic profile suggests it may be effective in drug development for treating various diseases.

Several methods have been developed for synthesizing methyl 4-amino-1,2,5-oxadiazole-3-carboxylate:

- Reaction with Acetamide: A common method involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C).

- Industrial Production: For large-scale production, continuous flow reactors are often employed to optimize yields and reduce costs .

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate has several applications:

- Pharmaceuticals: It is investigated for potential use in developing drugs targeting cancer and infectious diseases.

- Research Tools: The compound serves as a reagent in biochemical assays due to its ability to interact with various biological targets .

Studies have shown that methyl 4-amino-1,2,5-oxadiazole-3-carboxylate interacts with several biochemical pathways:

- Cell Proliferation: It inhibits pathways related to cell growth by targeting specific enzymes.

- Signal Transduction: The compound may influence signaling pathways involved in apoptosis and other cellular processes .

Several compounds share structural similarities with methyl 4-amino-1,2,5-oxadiazole-3-carboxylate:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Contains an oxadiazole ring | Exhibits different biological activity |

| 1,2,4-Oxadiazole Derivatives | Similar oxadiazole structure | Varies in reactivity due to different substituents |

Uniqueness

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring. This pattern imparts distinct chemical reactivity and biological properties that set it apart from other compounds in the oxadiazole family .

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is synthesized through cyclization reactions involving amidoximes or hydroxylamine derivatives. A widely reported method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures (≈180°C) under anhydrous conditions. This approach leverages the thermal stability of the oxadiazole ring and achieves moderate yields.

Another method employs hydrazinolysis of ester precursors. For example, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate can be synthesized by suspending the ester precursor in anhydrous methanol, followed by slow addition of hydrazine hydrate under reflux (80°C for 10–12 hours). Key factors influencing yield include temperature control, solvent purity, and stoichiometry.

Table 1: Traditional Synthesis Routes for Methyl 4-Amino-1,2,5-Oxadiazole-3-Carboxylate

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amidoxime Cyclization | Acetamide, 180°C, anhydrous conditions | 60–70 | 95–97 | |

| Hydrazinolysis | Hydrazine hydrate, methanol reflux | 70–80 | 98–99 |

Green Chemistry Approaches

Sustainable synthesis methods prioritize aqueous solvents and minimal waste. A patented green synthesis utilizes N-hydroxybenzamidine or substituted derivatives with carbonylation reagents in water, avoiding toxic organic solvents. This method reduces environmental impact while maintaining high yields (>90%).

Electrochemical synthesis is another eco-friendly alternative. Amidoximes undergo dehydrogenative cyclization via anodic oxidation, forming 1,2,4-oxadiazoles under mild conditions. This approach eliminates the need for hazardous reagents and operates at ambient temperatures.

Table 2: Green Synthesis Methods

Reaction Mechanisms and Key Reagents

The synthesis of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves cyclization and substitution reactions.

Mechanism of Amidoxime Cyclization

- Activation: Amidoximes react with electrophilic reagents (e.g., nitriles) under thermal conditions.

- Cyclization: Intramolecular nucleophilic attack forms the oxadiazole ring, releasing ammonia or water.

- Functionalization: Subsequent reactions (e.g., oxidation, reduction) modify the amino or ester groups.

Key Reagents

Enzyme Inhibition Mechanisms

The enzyme inhibition mechanisms of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate involve multiple pathways, with particular emphasis on metalloenzyme interactions and zinc-binding capabilities [17]. Studies on oxadiazole-based inhibitors demonstrate that these compounds can effectively target histone deacetylase enzymes through a unique dual hydrolysis mechanism [17]. The initial step involves coordination of the oxadiazole ring with the zinc atom present in the enzyme active site, facilitating the addition of a water molecule to form an unstable tetrahedral intermediate [17].

Research has identified that oxadiazole derivatives exhibit significant inhibitory activity against key enzymes including thymidylate synthase, histone deacetylases, and topoisomerase II . The mechanism involves binding to specific enzyme active sites through hydrogen bonding interactions and metal coordination, leading to inhibition of enzymatic function and subsequent effects on cellular processes . The computed activation energies for these hydrolytic processes range from approximately 21 kilocalories per mole for the rate-determining step, indicating thermodynamically favorable interactions [17].

Molecular docking studies of oxadiazole derivatives against various enzymes reveal binding affinities ranging from -6.26 to -9.1 kilocalories per mole [4] [18]. These studies demonstrate that the amino group and carboxylate functionality contribute significantly to enzyme binding through hydrogen bond formation with key amino acid residues such as glutamine, methionine, and threonine [4]. The binding interactions include conventional hydrogen bonds, pi-donor hydrogen bonds, and pi-alkyl interactions that stabilize the enzyme-inhibitor complex [18].

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Histone Deacetylase 6 | -8.7 to -9.1 | Zinc coordination, hydrogen bonding | [17] |

| Epidermal Growth Factor Receptor | -7.89 | Gln767, Met769, Thr766 interactions | [4] |

| Mycobacterial InhA | -8.7 to -9.1 | Gly96, Ser94, Phe147 binding | [18] |

| Alpha-amylase | -6.6 | Active site accommodation | [27] |

| Alpha-glucosidase | -9.7 | Hydroxyl group interactions | [27] |

Molecular Docking and Computational Modeling

Computational modeling studies of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate and related derivatives employ density functional theory calculations and molecular docking techniques to elucidate binding mechanisms and predict biological activity [7] [12]. The molecular docking approach utilizes crystallographic protein structures to evaluate ligand-protein interactions under static conditions, providing insights into binding affinities and interaction modes [29].

Advanced quantum mechanical and molecular mechanics calculations have been employed to characterize the complete reaction coordinate for oxadiazole interactions with target proteins [17]. These studies identify all intermediates and transition states involved in the binding process, with calculated activation free energies showing excellent agreement with experimentally determined rate constants [17]. The computational data support proposed reaction mechanisms and provide quantitative explanations for the role of specific substituents on the oxadiazole ring.

Three-dimensional quantitative structure-activity relationship models have been developed for oxadiazole derivatives, incorporating hydrophobic, ionic, electrostatic, hydrogen bond acceptor, and hydrogen bond donor properties [26]. These models demonstrate that hydrophobic interactions play a crucial role in biological activity, with electron-withdrawing groups such as trifluoromethyl substituents enhancing binding affinity through favorable hydrophobic envelope interactions [26]. The contour map analysis reveals specific spatial requirements for optimal activity, with hydrophobic regions showing positive contributions to inhibitory potency.

Frontier molecular orbital analysis of oxadiazole derivatives indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies range from -8.69 to -6.85 electron volts and -3.37 to -1.97 electron volts, respectively [24]. The energy gap between these orbitals varies from 4.50 to 6.04 electron volts, with smaller gaps indicating higher chemical reactivity [24]. These electronic properties directly correlate with the compounds' ability to participate in electron transfer processes and form stable complexes with biological targets.

| Computational Parameter | Value Range | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -8.69 to -6.85 eV | Electron donation capability | [24] |

| LUMO Energy | -3.37 to -1.97 eV | Electron acceptance ability | [24] |

| Energy Gap | 4.50 to 6.04 eV | Chemical reactivity indicator | [24] |

| Binding Energy | -6.26 to -9.7 kcal/mol | Protein interaction strength | [4] [27] |

| Ionization Potential | Variable | Antioxidant potential | [7] |

Electronic Structure and Reactivity Predictions

The electronic structure of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is characterized by delocalized pi-electron systems that contribute to its chemical stability and reactivity patterns [6] [7]. Density functional theory calculations at the B3LYP/6-31G level reveal specific electronic properties including electrophilicity, electronegativity, chemical hardness, and softness parameters that govern molecular interactions [7].

The molecular electrostatic potential analysis demonstrates distinct regions of positive and negative electrostatic potential, with the amino group and carboxylate functionality creating nucleophilic and electrophilic reactive sites [7]. These electrostatic properties determine the compound's interaction patterns with biological targets and influence its ability to form hydrogen bonds and coordinate with metal centers [7]. The polar surface area calculations indicate values less than 60 square angstroms for certain derivatives, suggesting favorable properties for oral bioavailability and blood-brain barrier penetration [7].

Reactivity predictions based on frontier molecular orbital theory indicate that the compound exhibits moderate to high chemical reactivity depending on substitution patterns [15] [20]. The single electron transfer mechanism studies reveal ionization potential trends that correlate with antioxidant activity, with lower ionization potentials indicating enhanced free radical scavenging capability [7]. The electron injection energy calculations show values ranging from 0.64 to 1.33 electron volts for various oxadiazole derivatives, indicating their potential utility in electronic applications [7].

Chemical hardness values provide insights into the compound's resistance to charge transfer, with larger hardness values indicating lower reactivity [7]. The electrophilicity index serves as a measure of electron affinity and stabilization energy, helping predict the compound's tendency to accept electrons in chemical reactions [7]. These electronic parameters collectively determine the molecule's behavior in biological systems and its potential for drug development applications.

| Electronic Property | Value | Implication | Reference |

|---|---|---|---|

| Chemical Hardness | Variable | Charge transfer resistance | [7] |

| Electronegativity | Compound-dependent | Bond formation tendency | [7] |

| Electrophilicity Index | Calculated values | Electron acceptance capability | [7] |

| Polar Surface Area | <60 Ų (derivatives) | Bioavailability potential | [7] |

| Ionization Potential | Trend-dependent | Antioxidant activity correlation | [7] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant